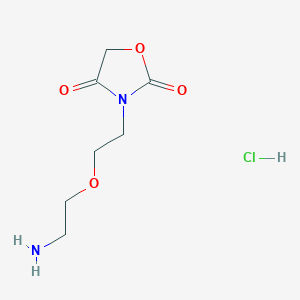
Cyclohexyl(pyridin-4-yl)methanamine hydrochloride
Overview
Description
Cyclohexyl(pyridin-4-yl)methanamine hydrochloride, also known as “CPMA hydrochloride”, is a novel compound of the cyclohexyl group, derived from the pyridine ring and the amine group. It is a versatile compound, with a wide range of applications in the pharmaceutical and chemical industries. CPMA hydrochloride is a white crystalline solid, with a molecular weight of 339.80 g/mol and a melting point of 143-147 °C. It has a solubility of 0.2g/100ml in water and is soluble in ethanol and methanol.
Scientific Research Applications
CPMA hydrochloride is used in a variety of scientific research applications, including drug discovery, drug development, and the study of biochemical and physiological processes. It has been used to study the effects of drugs on the central nervous system, as well as the effects of various drugs on the cardiovascular system. It has also been used to study the effects of various hormones and neurotransmitters on the body, and to study the effects of various drugs on the immune system.
Mechanism Of Action
CPMA hydrochloride has a variety of mechanisms of action. It acts as an agonist of the serotonin 5-HT2A receptor, as well as an antagonist of the dopamine D2 receptor. It also acts as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. In addition, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in inflammation.
Biochemical and Physiological Effects
CPMA hydrochloride has a variety of biochemical and physiological effects. It has been shown to have an anti-inflammatory effect, as well as an analgesic effect. It has also been shown to have an anxiolytic effect, as well as an antidepressant effect. In addition, it has been shown to have a neuroprotective effect, and to reduce the risk of stroke.
Advantages And Limitations For Lab Experiments
CPMA hydrochloride has a number of advantages and limitations for laboratory experiments. The main advantage is its high solubility in water, which makes it easy to use in experiments. In addition, it is a relatively stable compound, with a low melting point and a low volatility. On the other hand, it is not very soluble in organic solvents, making it difficult to use in experiments involving organic solvents.
Future Directions
There are a number of potential future directions for CPMA hydrochloride. One potential application is in the development of novel drugs, either as a direct drug or as a drug delivery system. Another potential application is in the development of new treatments for neurological disorders, such as depression and anxiety. Additionally, CPMA hydrochloride could be used to study the effects of drugs on the immune system, as well as the effects of various hormones and neurotransmitters on the body. Finally, CPMA hydrochloride could be used to study the effects of various drugs on the cardiovascular system, as well as the effects of drugs on the central nervous system.
properties
IUPAC Name |
cyclohexyl(pyridin-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11;/h6-10,12H,1-5,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUIULZRCCBZMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=NC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl(pyridin-4-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-2-amine hydrochloride](/img/structure/B1471459.png)
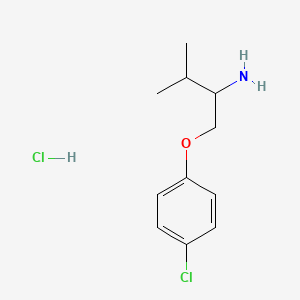
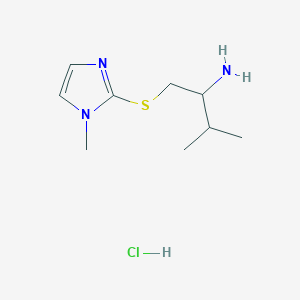
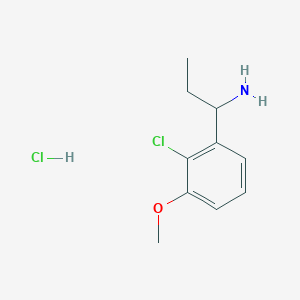
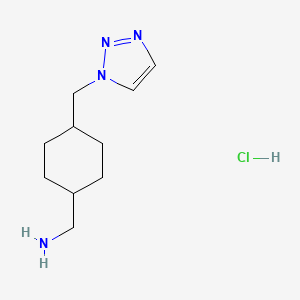

![3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1471469.png)
![7-(1-Pyrrolidinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1471470.png)

